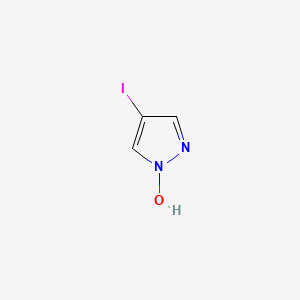

4-Iodo-1H-pyrazol-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-4-iodopyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3IN2O/c4-3-1-5-6(7)2-3/h1-2,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJBISGBNFHBFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60539129 | |

| Record name | 4-Iodo-1H-pyrazol-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87844-46-0 | |

| Record name | 4-Iodo-1H-pyrazol-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Iodo 1h Pyrazol 1 Ol and Analogous Structures

Approaches for the Construction of Pyrazole (B372694) N-Oxide Scaffolds

Pyrazole N-oxides are valuable synthetic intermediates due to their susceptibility to regioselective functionalization. iitg.ac.in Several methods for their preparation have been reported, each with its own advantages and limitations. iitg.ac.inmdpi.comresearchgate.net

A prominent method for the synthesis of pyrazole N-oxides involves the electrophilic cyclization of propargylamines. iitg.ac.inkcl.ac.uk This approach offers a one-pot synthesis of highly substituted 4-iodopyrazole (B32481) N-oxides. iitg.ac.in The reaction proceeds via a 5-endo-dig cyclization process. iitg.ac.inresearchgate.net Propargylamines, which are readily synthesized, can be converted into N-nitrosamines by treatment with sodium nitrite (B80452) (NaNO₂) in acetic acid (AcOH). researchgate.netthieme-connect.com Subsequent activation of the alkyne by an electrophile, such as iodine, triggers the cyclization to furnish the 4-iodopyrazole N-oxide. researchgate.net This method is compatible with a diverse range of functional groups, including esters, ethers, nitriles, nitro groups, and halides. iitg.ac.in

A silver(I)-catalyzed method has also been developed for the synthesis of substituted pyrazole N-oxides from propargylamines using NaNO₂/AcOH, providing excellent yields. iitg.ac.in Furthermore, silver nitrate (B79036) (AgNO₂) has been utilized as a novel source of the nitroso group (NO) for the synthesis of pyrazole N-oxides from N-propargylamines through an oxidation/cyclization reaction. nih.gov This reaction proceeds smoothly with various substituted N-propargylamines, affording the desired products in good yields. nih.gov

Direct oxidation of pyrazoles represents another key strategy for the synthesis of pyrazole N-oxides. iitg.ac.in This can be achieved using various oxidizing agents, with peracids being a common choice. iitg.ac.in However, this method can sometimes suffer from drawbacks such as low yields and the formation of side products. iitg.ac.in The development of cleaner and more efficient oxidation systems is an ongoing area of research.

The cyclization of alkynyl nitrosoamines provides a regiospecific route to pyrazole N-oxides. thieme-connect.comresearchgate.netresearchgate.net This method involves the preparation of N-nitrosaminepropargylamines, which then undergo a 5-endo-dig cyclization, often catalyzed by silver salts, to form the pyrazole N-oxide ring in excellent yields. thieme-connect.com The starting alkynyl nitrosamines can be prepared from the corresponding propargylamines. thieme-connect.com A key advantage of this approach is the high regioselectivity in the formation of the pyrazole ring, avoiding the formation of isomeric byproducts. thieme-connect.com

Regioselective Iodination at the C4 Position of Pyrazole Systems

The introduction of an iodine atom at the C4 position of the pyrazole ring is a crucial step in the synthesis of 4-iodo-1H-pyrazol-1-ol and its analogs. This functionalization provides a handle for further synthetic transformations, such as cross-coupling reactions. iitg.ac.innih.gov

Several protocols have been established for the regioselective iodination of pyrazoles and their N-oxide derivatives. The choice of iodinating agent and reaction conditions is critical to achieve high selectivity for the C4 position.

A one-pot synthesis of highly substituted 4-iodopyrazole N-oxides from propargylamines has been demonstrated using a combination of sodium nitrite (NaNO₂) and iodine (I₂) in acetic acid (AcOH). iitg.ac.inresearchgate.net In this process, the propargylamine (B41283) is first converted to an N-nitrosamine, which then undergoes an iodine-mediated electrophilic cyclization to yield the 4-iodopyrazole N-oxide. researchgate.net This method has proven to be efficient for a range of substrates. iitg.ac.in

Other iodinating systems have also been explored for the C4-iodination of pyrazoles. These include the use of elemental iodine in the presence of an oxidant like ceric ammonium (B1175870) nitrate (CAN). nih.govscispace.comresearchgate.net This method is mild and efficient for preparing 4-iodopyrazoles, even those containing electron-withdrawing substituents. researchgate.netresearchgate.net A green procedure using iodine and hydrogen peroxide in water has also been reported for the regioselective 4-iodination of pyrazoles. researchgate.netresearchgate.net Additionally, systems like potassium iodate (B108269) (KIO₃) with diphenyl diselenide ((PhSe)₂) as a catalyst under acidic conditions have been shown to be effective for the direct iodination of in situ generated pyrazole rings. nih.gov The use of N-iodosuccinimide (NIS) is another common method for the electrophilic iodination of pyrazoles. scholaris.canih.gov

Table 1: Summary of Synthetic Methodologies

| Methodology | Reagents | Key Features | Reference(s) |

|---|---|---|---|

| Electrophilic Cyclization of Propargylamines | Propargylamines, NaNO₂, I₂, AcOH | One-pot synthesis of 4-iodopyrazole N-oxides. | iitg.ac.in, researchgate.net |

| Silver-Catalyzed Cyclization | Propargylamines, AgNO₂, or AgOTf/NaNO₂/AcOH | Mild and efficient, good yields. | iitg.ac.in, nih.gov |

| Direct Oxidation | Pyrazoles, Peracids | Direct conversion to pyrazole N-oxides. | iitg.ac.in |

| Cyclization of Alkynyl Nitrosoamines | Alkynyl Nitrosoamines, Ag⁺ catalyst | Regiospecific, high yields. | thieme-connect.com |

| Iodination with I₂/CAN | Pyrazoles, I₂, Ceric Ammonium Nitrate (CAN) | Mild, efficient for various pyrazoles. | nih.gov, researchgate.net, scispace.com, researchgate.net |

| Green Iodination | Pyrazoles, I₂, H₂O₂ | Environmentally friendly, uses water as solvent. | researchgate.net, researchgate.net |

| Iodination with KIO₃/(PhSe)₂ | Hydrazines, 1,1,3,3-tetramethoxypropane, KIO₃, (PhSe)₂ | Direct iodination of in situ formed pyrazoles. | nih.gov |

| Iodination with NIS | Pyrazoles, N-Iodosuccinimide (NIS) | Common electrophilic iodination method. | scholaris.ca, nih.gov |

Iodination Protocols for Pyrazoles and Pyrazole N-Oxides

Applications of Hypervalent Iodine Reagents in Pyrazole Iodination

Hypervalent iodine reagents have emerged as powerful tools in modern organic synthesis due to their oxidizing properties, stability, and environmentally benign nature. nih.govchim.it They are frequently employed in a variety of synthetic transformations, including halogenations, oxidations, and the formation of heterocyclic compounds. nih.govchim.itacs.org In the context of pyrazole chemistry, these reagents facilitate the efficient and regioselective introduction of iodine at the C4 position.

A common and effective method involves the use of a combined reagent system of (diacetoxyiodo)benzene (B116549) (PIDA) or its polymer-supported variant with molecular iodine. researchgate.netaston.ac.uk This approach allows for the iodination of pyrazoles to yield the corresponding 4-iodopyrazole derivatives in high yields at room temperature. researchgate.netaston.ac.uk The use of hypervalent iodine compounds as oxidants in iodination reactions is a well-established strategy for preparing aryl iodides. researchgate.net For instance, PhICl2, another hypervalent iodine(III) reagent, can act as an oxidant in the synthesis of 4-selenocyanated pyrazoles, proceeding through an electrophilic substitution mechanism on the pyrazole skeleton. beilstein-journals.org Similarly, N-iodosuccinimide (NIS), often used in conjunction with hypervalent iodine chemistry principles, is effective for the electrophilic iodination of pyrazoles, affording C4-iodinated products in high yields. scholaris.ca

The versatility of hypervalent iodine reagents extends to mediating intramolecular oxidative heterocyclizations, which are crucial for synthesizing various five-membered heterocycles, including pyrazoles and oxadiazoles. chim.it For example, PIDA can promote the oxidative dimerization of certain substrates to form complex heterocyclic systems. chim.it An iodine(III)-catalyzed synthesis of multisubstituted pyrazoles from α,β-unsaturated hydrazones has been developed, which proceeds through a sequence of cyclization, 1,2-aryl shift, and aromatization. nih.gov

Table 1: Examples of Hypervalent Iodine Reagents in Pyrazole Iodination

| Reagent System | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| Iodobenzene (B50100) diacetate (PIDA) / I₂ | Pyrazoles | 4-Iodopyrazole derivatives | Mild conditions (room temperature), high yields. | researchgate.netaston.ac.uk |

| PhICl₂ / KSeCN | 4-Unsubstituted Pyrazoles | 4-Selenocyanated Pyrazoles | Metal-free; proceeds via in situ generation of Cl-SeCN. | beilstein-journals.org |

| N-Iodosuccinimide (NIS) | 1-Methyl-1H-pyrazole derivative | C4-Iodinated pyrazole | High yield (97%); standard electrophilic iodination. | scholaris.ca |

| Iodine(III) Catalyst | α,β-Unsaturated Hydrazones | Multisubstituted Pyrazoles | Involves cyclization and 1,2-aryl shift. | nih.gov |

Oxidant-Assisted Iodination Systems (e.g., I₂/CAN, I₂/H₂O₂)

Oxidant-assisted iodination represents a practical and efficient strategy for the synthesis of 4-iodopyrazoles. These systems utilize molecular iodine (I₂) as the iodine source, with its electrophilicity enhanced by an accompanying oxidant. This approach avoids the need for more expensive or specialized iodinating agents.

Another widely used and environmentally conscious system is iodine combined with hydrogen peroxide (I₂/H₂O₂). researchgate.netresearchgate.netchem-soc.si A particularly "green" procedure involves the use of I₂ and H₂O₂ in water, which generates water as the only byproduct. researchgate.netresearchgate.net This method is effective for a range of substituted pyrazoles, providing good to excellent yields of the corresponding 4-iodopyrazole products. researchgate.net The reaction typically requires only catalytic amounts of iodine and a slight excess of hydrogen peroxide. researchgate.netresearchgate.net The I₂/H₂O₂ system can also be employed under solvent-free conditions, further enhancing its green credentials. chem-soc.si Depending on the substrate, this system can achieve regioselective iodination on either the aromatic ring or an adjacent alkyl position. chem-soc.si

Other oxidant systems have also been explored. For example, using potassium iodate (KIO₃) as the iodinating agent in the presence of a diphenyl diselenide ((PhSe)₂) catalyst under acidic conditions provides an efficient route to 4-iodo-1-aryl-1H-pyrazoles. nih.gov Additionally, systems like I₂ paired with sodium iodide (NaI) and potassium carbonate (K₂CO₃) have demonstrated good results for the iodination of pyrazoles bearing donor substituents. mdpi.com

Table 2: Comparison of Oxidant-Assisted Iodination Systems for Pyrazoles

| System | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| I₂ / CAN | Acetonitrile or other organic solvents | Highly regioselective for C4-iodination; effective for electron-withdrawing groups. | researchgate.netrsc.org |

| I₂ / H₂O₂ | Water or solvent-free | Environmentally friendly ("green"), water is the only byproduct, mild conditions. | researchgate.netresearchgate.net |

| I₂ / KIO₃ / (PhSe)₂ | Acidic conditions | Efficient for one-pot synthesis and iodination of 1-aryl-1H-pyrazoles. | nih.gov |

| I₂ / NaI / K₂CO₃ | Aqueous Ethanol | Effective for pyrazoles with electron-donating substituents. | mdpi.com |

Electrochemical Methods for Iodination of Pyrazoles

Electrochemical synthesis offers a sustainable and often milder alternative to traditional chemical methods for the functionalization of organic molecules. mdpi.comrsc.org In the case of pyrazoles, electrochemical halogenation has been investigated as a promising approach for C-H functionalization, particularly at the C4 position. mdpi.comrsc.org

The product yields for electrochemical iodination can be quite high, often ranging from 74% to 92%. researchgate.net The methodology has been applied to a series of N-H and N-alkyl pyrazoles, including those with both electron-donating and electron-withdrawing substituents. mdpi.com The process is generally carried out on a platinum anode with an alkali metal halide in an aqueous or mixed aqueous-organic solvent system. mdpi.com

An alternative electrochemical pathway involves the oxidation of pyrazolines to the corresponding aromatic pyrazoles. rsc.org While direct electrosynthesis of pyrazoles from precursors like hydrazones can be challenging, the oxidative aromatization of pyrazolines offers an effective route. rsc.org An iodide-mediated electrochemical approach has been used for this transformation, and more sustainable methods using inexpensive sodium chloride as both a redox mediator and supporting electrolyte have also been developed. rsc.org

Table 3: Key Features of Electrochemical Iodination of Pyrazoles

| Parameter | Description | Reference |

|---|---|---|

| Methodology | Constant-current (CC) electrolysis in an undivided cell. | researchgate.netingentaconnect.com |

| Iodine Source | In situ generation of I₂ via anodic oxidation of an iodide salt (e.g., KI). | researchgate.netresearchgate.net |

| Advantages | Avoids hazardous reagents, mild conditions, environmentally compatible, no catalyst needed. | researchgate.netingentaconnect.com |

| Typical Yields | Good to excellent (e.g., 74-92%). | researchgate.net |

| Applicability | Broad scope including N-H, N-alkyl, and substituted pyrazoles. | mdpi.com |

Mechanistic Investigations of C4-Iodination on Pyrazole Frameworks

The C4 position of the pyrazole ring is particularly susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation. researchgate.netpharmajournal.net This reactivity is a consequence of the electronic distribution within the aromatic ring, where the C4 carbon is the most electron-rich and thus the most available for electrophilic attack, while the C3 and C5 positions are deactivated by the adjacent electronegative nitrogen atoms. nih.govresearchgate.netpharmajournal.net

Mechanistic studies suggest that the direct iodination of pyrazoles with an electrophilic iodine source, such as molecular iodine, proceeds through a classic electrophilic aromatic substitution (SEAr) mechanism. The reaction is initiated by the attack of the π-system of the pyrazole ring on the electrophilic iodine species. This leads to the formation of a resonance-stabilized cationic intermediate, often referred to as a σ-complex or arenium ion. pharmajournal.netresearchgate.net The final step involves the loss of a proton from the C4 position, typically facilitated by a base present in the reaction medium, which restores the aromaticity of the ring and yields the 4-iodopyrazole product. pharmajournal.netresearchgate.net

In the case of more complex reaction pathways, such as the iodocyclization of α,β-alkynic hydrazones, the mechanism involves the initial activation of the alkyne by molecular iodine. nih.gov This is followed by an intramolecular nucleophilic attack from the hydrazone nitrogen in a 5-endo-dig cyclization, which after elimination of hydrogen iodide (HI), leads to the aromatic 4-iodopyrazole. nih.gov For oxidant-assisted systems, the oxidant (e.g., H₂O₂, CAN) serves to generate a more potent electrophilic iodine species (e.g., I⁺ or a carrier) from molecular iodine, which then engages in the electrophilic attack on the pyrazole ring. chem-soc.sitandfonline.com

Role of Pyrazole Anion in Electrophilic Iodination Processes

The N-unsubstituted pyrazole ring exhibits amphoteric properties. researchgate.net The pyridine-like nitrogen at the N2 position is basic and can be protonated, while the pyrrole-like nitrogen at the N1 position is acidic and can be deprotonated by a base to form the pyrazole anion. researchgate.netorientjchem.org The formation of this anion plays a crucial role in the reactivity of the pyrazole ring towards electrophiles.

Deprotonation at the N1 position significantly increases the electron density of the pyrazole ring, thereby enhancing its nucleophilicity and reactivity towards electrophilic substitution. orientjchem.org Kinetic studies on the iodination of pyrazole have shown that the reaction is base-catalyzed, which strongly suggests that the reaction proceeds through the more reactive pyrazole anion rather than the neutral molecule. sci-hub.se This is analogous to the iodination mechanism of other aromatic heterocycles like imidazole. sci-hub.se Molecular orbital calculations further support this, indicating that the pyrazole anion should be markedly more reactive towards electrophiles than the neutral pyrazole molecule. sci-hub.se

Therefore, in many iodination reactions, especially those conducted under basic or neutral conditions, the active nucleophile is the pyrazolate anion. orientjchem.orgsci-hub.se The increased electron density of the anion facilitates a more rapid attack on the electrophilic iodine species, leading to the efficient formation of the 4-iodinated product.

Integrated Synthetic Pathways Towards this compound

The synthesis of this compound, a heterocyclic compound featuring both an N-hydroxy group and an iodine atom at the C4-position, presents a unique chemical challenge. As direct synthetic routes are not extensively documented, its preparation is best envisioned through integrated pathways that combine established methodologies for pyrazole core construction, N-hydroxylation, and C4-iodination. The most plausible approach involves the initial formation of the 1H-pyrazol-1-ol scaffold, followed by a regioselective iodination at the electron-rich C4-position.

A prospective synthetic pathway commences with the cyclization of appropriate precursors to form the 1H-pyrazol-1-ol ring system. Various methods have been developed for the synthesis of N-hydroxypyrazoles and their derivatives. For instance, processes involving the cyclocondensation of specific keto-esters with hydrazine (B178648) derivatives can yield hydroxypyrazole structures. nih.gov Another established route involves the oxidation of a corresponding pyrazolidin-3-one (B1205042) using atmospheric oxygen in the presence of a metal salt catalyst, which provides the N-substituted 3-hydroxypyrazole tautomer, a related structure. google.com More complex strategies include the reaction of diazocarbonyl compounds with β-lactam derivatives. researchgate.net

Once the 1H-pyrazol-1-ol core is obtained, the subsequent and crucial step is the selective introduction of an iodine atom at the C4-position. The pyrazole ring is susceptible to electrophilic substitution, and the C4 position is typically the most nucleophilic and sterically accessible site, especially when positions C3 and C5 are substituted or unsubstituted. rsc.orgnih.gov Numerous methods for the C4-iodination of pyrazole rings have been reported and can be adapted for this synthesis. These methods often employ molecular iodine (I₂) in conjunction with an oxidizing agent to generate a more potent electrophilic iodine species.

Key iodination systems applicable to the 1H-pyrazol-1-ol scaffold include:

Iodine with Ceric Ammonium Nitrate (CAN) : This system is highly effective for the regioselective 4-iodination of various 1-aryl-3-trifluoromethyl-1H-pyrazoles. rsc.orgnih.gov The reaction is typically performed in a solvent like acetonitrile, often requiring elevated temperatures to achieve complete conversion. nih.gov The CAN acts as a mild oxidant to generate the electrophilic iodine species in situ.

Iodine with Hydrogen Peroxide (H₂O₂) : A greener and practical approach involves the use of molecular iodine with hydrogen peroxide in water. researchgate.net This method has been successfully applied to a range of differentially substituted pyrazoles, affording the corresponding 4-iodopyrazole products in good to excellent yields with water as the only by-product. researchgate.net

Iodine with other Oxidants or Catalysts : Other systems, such as using iodobenzene diacetate with iodine, have also been reported as effective for preparing 4-iodopyrazole derivatives at room temperature. researchgate.net Furthermore, direct C-H iodination can be mediated by specific catalysts; for example, cadmium(II) acetate (B1210297) has been shown to mediate the electrophilic iodination at the C4-position of pyrazole rings containing electron-donating groups. researchgate.net

The choice of method would depend on the stability of the N-hydroxy group under the specific reaction conditions. The mild conditions offered by the I₂/H₂O₂ system in water or the I₂/CAN system could be particularly advantageous to prevent potential side reactions involving the N-OH moiety. The table below summarizes various reported conditions for the C4-iodination of analogous pyrazole structures.

| Iodinating System | Substrate Type | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| I₂ / CAN | 1-Aryl-3-CF₃-1H-pyrazole | Acetonitrile (MeCN) | Reflux | 81 | nih.gov |

| I₂ / H₂O₂ | Substituted 1H-Pyrazoles | Water | Not specified | Good to Excellent | researchgate.net |

| Iodobenzene diacetate / I₂ | Pyrazoles | Not specified | Room Temp. | High | researchgate.net |

| I₂ / Cadmium(II) Acetate | N-propargyl pyrazole | DMSO | Not specified | High | researchgate.net |

| n-BuLi then I₂ | 1-Aryl-3-CF₃-1H-pyrazole | THF | -78°C to RT | 86 | rsc.org |

Advanced Applications and Role As Building Blocks in Synthetic Chemistry

Precursors for the Synthesis of Highly Functionalized Pyrazole (B372694) Derivatives

4-Iodo-1H-pyrazole serves as a key precursor for a diverse array of highly functionalized pyrazole derivatives. The carbon-iodine bond at the C4 position is particularly amenable to various cross-coupling reactions, allowing for the introduction of a wide range of substituents. This has been instrumental in the synthesis of compounds with significant biological and material properties.

One of the notable applications is in the synthesis of 4-alkoxypyrazoles through a copper(I) iodide (CuI)-catalyzed coupling reaction with alcohols. nih.govnih.govsemanticscholar.org This method provides a direct route to introduce alkoxy groups, which are present in several bioactive molecules. For instance, certain 4-alkoxypyrazoles have been recognized for their biological activities, including anti-inflammatory, antipyretic, antitumor, and antifungal effects. nih.gov

Furthermore, 4-iodopyrazoles are excellent substrates for palladium- or copper-catalyzed carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions. These include the Suzuki-Miyaura and Sonogashira cross-coupling reactions, which enable the introduction of aryl, heteroaryl, and alkynyl groups at the 4-position of the pyrazole core. researchgate.netnih.govresearchgate.netresearchgate.net The ability to introduce such a wide variety of functional groups makes 4-iodopyrazoles invaluable in the generation of libraries of compounds for drug discovery and other applications. researchgate.netschenautomacao.com.br

A summary of representative functionalization reactions of 4-iodopyrazoles is presented in the table below.

| Reaction Type | Catalyst/Reagents | Functional Group Introduced | Resulting Derivative |

| C-O Coupling | CuI, 3,4,7,8-tetramethyl-1,10-phenanthroline, KOtBu | Alkoxy | 4-Alkoxypyrazole |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Phenyl | 4-Phenylpyrazole |

| Sonogashira Coupling | Pd catalyst, CuI | Phenylethynyl | 4-(Phenylethynyl)pyrazole |

| C-N Coupling | Pd or Cu catalyst | Amines | 4-Aminopyrazole |

Intermediates in the Construction of Complex Heterocyclic Architectures

The utility of 4-Iodo-1H-pyrazole extends beyond simple functionalization to its role as a critical intermediate in the assembly of more complex heterocyclic systems. These intricate structures often form the core of pharmacologically active compounds and advanced materials.

Methods for Building Fused Pyrazole Ring Systems

4-Iodo-1H-pyrazole derivatives are pivotal starting materials for the construction of pyrazole-fused heterobicyclic molecules. One powerful strategy involves the introduction of a side chain at the N1 position, which can then participate in a ring-closing metathesis (RCM) reaction to form a new fused ring. nih.gov For example, an N-allylated 4-iodopyrazole (B32481) can be further functionalized and then subjected to RCM to create bicyclic structures that are otherwise challenging to synthesize.

In a broader context, the synthesis of fused pyrazoles can be achieved through various synthetic strategies, including [3+2] annulation reactions between hydrazones and cyclic enones, which can be catalyzed by copper(II) under aerobic conditions. researchgate.net While not directly starting from 4-Iodo-1H-pyrazole, these methods highlight the importance of pyrazole derivatives in constructing fused heterocyclic systems.

Rational Design and Synthesis of Pyrazole-Containing Supramolecular Structures

The pyrazole ring, with its hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen) sites, is an excellent motif for directing the self-assembly of molecules into well-defined supramolecular structures. mdpi.com The substituent at the 4-position plays a significant role in modulating the intermolecular interactions and, consequently, the final architecture of the assembly.

Recent crystallographic studies on 4-halogenated-1H-pyrazoles have provided detailed insights into their solid-state structures. It has been shown that 4-Iodo-1H-pyrazole, along with its fluoro analog, forms catemeric (chain-like) motifs through N-H···N hydrogen bonds. mdpi.comresearchgate.net This is in contrast to the bromo and chloro analogs, which form trimeric structures. mdpi.comresearchgate.net

Beyond hydrogen bonding, other weak intermolecular forces, such as halogen bonding, can also influence the supramolecular structure. The importance of halogen bonding increases with the polarizability of the halogen, making it a more significant interaction for 4-Iodo-1H-pyrazole compared to other 4-halopyrazoles. mdpi.com The ability to predict and control these non-covalent interactions is crucial for the rational design of crystalline materials with desired properties.

The table below summarizes the observed supramolecular motifs for 4-halogenated-1H-pyrazoles.

| 4-Halogenated-1H-pyrazole | Primary Supramolecular Motif |

| 4-Fluoro-1H-pyrazole | Catemer (chain) |

| 4-Chloro-1H-pyrazole | Trimer |

| 4-Bromo-1H-pyrazole | Trimer |

| 4-Iodo-1H-pyrazole | Catemer (chain) |

Enabling Reagents for the Development of Novel Synthetic Methodologies

The versatile reactivity of 4-Iodo-1H-pyrazole has led to its use as an enabling reagent in the development of new synthetic methods. Its ability to participate in a wide range of cross-coupling reactions allows chemists to forge new bonds and construct molecular frameworks that were previously difficult to access. researchgate.net

Furthermore, the predictable and regioselective functionalization of the pyrazole ring at the 4-position, facilitated by the iodo group, allows for the systematic exploration of chemical space in the development of new bioactive compounds and materials. nih.govresearchgate.netresearchgate.net

Applications in Material Science: Self-Assembly and Templating for Nanostructures

In the realm of material science, 4-Iodo-1H-pyrazole and its derivatives are being explored for the creation of novel materials with enhanced properties. chemimpex.com The principles of supramolecular chemistry, particularly the self-assembly directed by the pyrazole core, are being harnessed to construct ordered nanostructures.

While direct templating for nanostructures using 4-Iodo-1H-pyrazole is an emerging area, the fundamental concepts of self-assembly are well-established. The formation of predictable supramolecular motifs, such as the catemeric chains observed for 4-Iodo-1H-pyrazole, provides a basis for the bottom-up fabrication of one-dimensional nanostructures. mdpi.com The ability to modify the pyrazole at various positions through cross-coupling reactions offers a powerful tool to tune the properties of these self-assembled materials.

The general strategy of using templates to control the size and dimensionality of self-assembling organic molecules is a promising approach for creating monodisperse nanostructures. northwestern.edunih.gov By incorporating pyrazole derivatives into such systems, it may be possible to create novel functional nanomaterials for applications in electronics, photonics, and beyond.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Iodo-1H-pyrazol-1-ol, and how do reaction conditions influence regioselectivity?

- Methodological Answer : A common approach involves refluxing pyrazole precursors with iodinating agents (e.g., molecular iodine) in polar aprotic solvents. For example, xylene reflux with chloranil (a dehydrogenation agent) for 25–30 hours under inert conditions can yield iodinated pyrazoles . Regioselectivity is controlled by steric and electronic factors: electron-rich positions (e.g., para to hydroxyl groups) are more susceptible to electrophilic iodination. Post-reaction purification via recrystallization (e.g., methanol) ensures high purity .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Analytical techniques include:

- NMR Spectroscopy : H and C NMR confirm regiochemistry and detect impurities (e.g., unreacted precursors or byproducts) .

- X-ray Crystallography : SHELX software refines crystal structures to verify bond lengths and angles, ensuring no structural distortions .

- HPLC/MS : Quantifies purity (>97%) and identifies trace contaminants .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity or spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in reactivity (e.g., unexpected substitution patterns) may arise from solvent polarity or catalytic impurities. To address this:

- Multi-Analytical Validation : Cross-reference NMR, X-ray, and mass spectrometry data .

- Iterative Synthesis : Vary reaction conditions (e.g., temperature, catalyst loading) to isolate contributing factors .

- Computational Modeling : Density Functional Theory (DFT) predicts electronic effects of iodine substitution, clarifying anomalous reactivity .

Q. How can this compound be functionalized for complex heterocyclic systems, and what are the mechanistic considerations?

- Methodological Answer : The iodine atom serves as a versatile handle for cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. For example:

- Mannich Reactions : React with formaldehyde and amines to generate pyrazole-based crown ether analogs, leveraging iodine’s electron-withdrawing effect to activate adjacent positions .

- Cyclization Pathways : Use Cu-catalyzed Ullmann coupling to construct fused pyrazole-thiazole systems, monitored by in-situ IR spectroscopy to track intermediate formation .

Q. What experimental designs mitigate challenges in crystallizing this compound for structural studies?

- Methodological Answer : Crystallization hurdles (e.g., polymorphism) are addressed via:

- Solvent Screening : Test mixed solvents (e.g., DCM/hexane) to optimize crystal growth .

- Cryocooling : Stabilize crystals at 100 K during X-ray diffraction to reduce thermal motion artifacts .

- Twinned Data Refinement : SHELXL’s TWIN command models twinned crystals, ensuring accurate occupancy and displacement parameters .

Data Contradiction and Reproducibility

Q. How should researchers approach irreproducible biological activity data for this compound in enzyme inhibition assays?

- Methodological Answer : Variability may stem from:

- Solvent Effects : DMSO concentration >1% can denature proteins; use lower concentrations or alternative solvents (e.g., EtOH) .

- Iodine Lability : Verify compound stability under assay conditions via LC-MS to rule out degradation .

- Positive Controls : Include known inhibitors (e.g., allopurinol for xanthine oxidase) to validate assay integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.